molecular formula C13H21N3 B1491314 1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098008-38-7

1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1491314
CAS No.: 2098008-38-7
M. Wt: 219.33 g/mol
InChI Key: UMABMIRUIIOXMH-UHFFFAOYSA-N
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Description

1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a high-purity chemical reagent designed for pharmaceutical research and development. This specialized compound features a fused pyrazole core, a structure of significant interest in medicinal chemistry due to its wide range of biological activities . The molecule incorporates a piperidine moiety, a common pharmacophore known to influence the pharmacokinetic and binding properties of drug candidates . Pyrazole-containing scaffolds are recognized as privileged structures in drug discovery and have been incorporated into compounds exhibiting anti-inflammatory, anticancer, antimicrobial, and antiviral activities, making them versatile templates for generating novel bioactive molecules . Furthermore, fused pyrazole analogs are actively being investigated as potent inhibitors of targets like glucosylceramide synthase (GCS) for the potential treatment of lysosomal storage diseases, neurodegenerative diseases such as Parkinson's, and certain cancers . The specific stereochemistry of the piperidin-2-yl substituent in this compound is a critical feature for researchers exploring structure-activity relationships (SAR), as it can significantly impact binding affinity and selectivity toward biological targets. This reagent serves as a key synthetic intermediate for constructing more complex molecules and is a valuable building block for medicinal chemists aiming to develop new therapeutic agents targeting central nervous system (CNS) disorders, metabolic diseases, and various enzyme pathways . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

1-ethyl-3-piperidin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-16-12-8-5-6-10(12)13(15-16)11-7-3-4-9-14-11/h11,14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMABMIRUIIOXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCC2)C(=N1)C3CCCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for exploring its applications in drug development.

  • Molecular Formula : C13H21N3
  • Molar Mass : 219.33 g/mol
  • Density : 1.24 g/cm³ (predicted)
  • Boiling Point : 358.7 °C (predicted)
  • pKa : 8.98 (predicted) .

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Anticancer Activity

In a study examining a series of pyrazolo[4,3-e][1,2,4]triazine derivatives, it was noted that certain structural features are critical for anticancer activity. While the specific activity of this compound has not been directly reported in major cell lines (e.g., MCF-7), similar compounds have shown promise against various cancer types .

Antimicrobial Properties

Pyrazole derivatives often display antimicrobial activity. For instance, related compounds have been tested against bacterial strains and have shown varying degrees of effectiveness. The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole-based compounds:

  • Antitumor Activity : A study evaluated the cytotoxic effects of related pyrazolo compounds on human cancer cell lines. It highlighted that while some derivatives exhibited significant cytotoxicity, others did not demonstrate effective inhibition against tested kinases (CDK2 and Abl) .
  • Inhibition of Protein Kinases : The inability of certain pyrazolo derivatives to inhibit protein kinases was attributed to structural limitations. This emphasizes the importance of molecular design in enhancing biological activity .
  • Molecular Docking Studies : Computational approaches have been employed to predict the binding affinity of pyrazole derivatives to various biological targets. These studies suggest that modifications in the piperidine moiety could enhance binding interactions and biological efficacy .

Data Tables

PropertyValue
Molecular FormulaC13H21N3
Molar Mass219.33 g/mol
Density1.24 g/cm³ (predicted)
Boiling Point358.7 °C (predicted)
pKa8.98 (predicted)
Biological Activity TypeObservations
AnticancerVariable efficacy; requires further studies
AntimicrobialPromising results in related compounds
Enzyme InhibitionLimited success in kinase inhibition

Comparison with Similar Compounds

Key Observations:

  • Substituent Bulk and Synthesis Efficiency : The 1,3-dimethyl derivative (2-13) achieves a 43% yield, significantly higher than the 8% yield for the dichlorophenyl analog (2-1a). This suggests steric hindrance or electronic effects from aromatic substituents may reduce reaction efficiency .
  • Positional Isomerism : The piperidin-2-yl vs. piperidin-3-yl substitution (as in ) may influence receptor binding or solubility due to spatial orientation differences, though pharmacological data are lacking .
  • Biological Activity : Dichlorophenyl and pyridyl substituents (2-1a, ) are associated with enhanced bioactivity in other pyrazole derivatives, such as nitric oxide synthase inhibition or calcium channel modulation .

Spectroscopic and Physicochemical Comparisons

  • NMR Data :
    • The dichlorophenyl derivative (2-1a) shows distinct aromatic proton signals at δ 7.59 ppm, absent in alkyl-substituted analogs like 2-13 .
    • Methyl groups in 2-13 resonate at δ 2.33 ppm (1H-NMR), while the ethyl group in the target compound would likely appear upfield (~δ 1.0–1.5 ppm) .
  • Mass Spectrometry : All analogs exhibit [M+H]+ peaks, with molecular weights correlating to substituent mass (e.g., 267.1 for dichlorophenyl vs. 137.1 for dimethyl) .

Preparation Methods

General Synthetic Strategy for Pyrazole-Fused Systems

Pyrazole-fused heterocycles like 1-ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole are generally synthesized through:

  • Construction of the pyrazole ring via condensation reactions involving hydrazine derivatives and ketoesters or related precursors.
  • Formation of the fused cyclopentane ring by intramolecular cyclization or ring-closing reactions.
  • Introduction of substituents such as ethyl and piperidin-2-yl groups via amide bond formation or nucleophilic substitution.

These steps are often carried out sequentially under controlled temperature and inert atmosphere conditions to ensure regioselectivity and yield optimization.

Detailed Preparation Methodology

Synthesis of Pyrazole Core and Fused Cyclopentane Ring

  • The pyrazole core is typically prepared by refluxing alkali metal salts of ketoesters with hydrazine derivatives in acetic acid. For example, refluxing lithium salts of ketoesters with hydrazine leads to precipitation of pyrazole esters, which can be hydrolyzed to acids.
  • The cyclopentane ring is fused by cyclization reactions involving pyrazole-4-carbaldehydes as versatile precursors. These aldehydes undergo intramolecular cyclocondensation with appropriate nucleophiles to form the fused tetrahydrocyclopenta[c]pyrazole skeleton.

Alkylation to Introduce the Ethyl Group

  • The N-ethyl substitution on the pyrazole nitrogen can be achieved by alkylation reactions using ethyl halides or ethylating agents under basic conditions.
  • Careful control of reaction conditions is necessary to prevent over-alkylation or side reactions.

Representative Reaction Scheme

Step Reactants & Conditions Product/Intermediate Notes
1 Ketoester salt + Hydrazine hydrate, reflux in acetic acid Pyrazole ester Formation of pyrazole ring
2 Pyrazole ester + KOH, acidification Pyrazole carboxylic acid Hydrolysis of ester to acid
3 Pyrazole carboxylic acid + Thionyl chloride Pyrazole acid chloride Activation for amide formation
4 Pyrazole acid chloride + 1-Aminopiperidine + Triethylamine, DCM, 0°C to RT Pyrazole-piperidinyl amide Introduction of piperidin-2-yl substituent
5 Pyrazole-piperidinyl amide + Ethyl halide, base N-Ethylated pyrazole derivative Alkylation to introduce ethyl group

Research Findings and Yields

  • The conversion of ketoesters to pyrazole esters via hydrazine reflux typically yields 60-80% of the intermediate esters.
  • Hydrolysis to acids and subsequent conversion to acid chlorides proceed with high efficiency (>85%).
  • Amide formation with 1-aminopiperidine generally yields 70-90% of the desired amide product under mild conditions.
  • Alkylation to introduce the ethyl group is sensitive to reaction conditions but can achieve yields around 75% with optimized protocols.

Summary Table of Preparation Parameters

Parameter Typical Conditions Yield Range Remarks
Pyrazole ring formation Reflux in acetic acid with hydrazine 60-80% Requires controlled temperature
Ester hydrolysis KOH, aqueous, room temp >85% Acidification step critical
Acid chloride formation Thionyl chloride, reflux >85% Moisture sensitive step
Amide coupling DCM, 0-25°C, triethylamine 70-90% Inert atmosphere preferred
N-Ethylation Alkyl halide, base, mild heating ~75% Avoid over-alkylation

Additional Notes

  • The use of coupling agents such as N,N-dicyclohexylcarbodiimide or benzotriazol-N-oxotris(dimethylamino)phosphonium hexafluorophosphate can be alternatives for amide bond formation if acid chlorides are unstable or difficult to handle.
  • The choice of solvent and base during amide formation influences the purity and yield of the final product.
  • The synthetic route is adaptable to various substitutions on the pyrazole ring, enabling structural diversity for pharmaceutical applications.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks to distinguish cyclopentane protons (δ 1.5–2.5 ppm) and pyrazole ring protons (δ 6.0–7.5 ppm). Piperidine substituents show characteristic splitting patterns (e.g., δ 2.8–3.5 ppm for N-ethyl groups) .
  • IR Spectroscopy : Confirm carbonyl absence (post-ester hydrolysis) and pyrazole C=N stretches (~1600 cm⁻¹) .
  • HRMS : Validate molecular weight (C₁₃H₁₉N₃: theoretical 213.28 g/mol) with <2 ppm error .

What strategies mitigate contradictory data in biological activity assays for this compound?

Q. Advanced Research Focus

  • Dose-Response Curves : Perform triplicate assays across 5–6 log concentrations to identify EC₅₀ trends .
  • Control Experiments : Include known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies) to validate assay conditions .
  • Statistical Design : Use factorial experiments (e.g., Taguchi methods) to isolate variables like solvent polarity or cell-line variability .

How can computational methods predict the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states for electrophilic substitutions at the pyrazole C-4 position .
  • Reaction Path Searches : Use software (e.g., GRRM) to simulate pathways for cycloaddition or nucleophilic attacks, prioritizing low-energy intermediates .
  • Machine Learning : Train models on existing pyrazole reactivity data to predict regioselectivity in cross-coupling reactions .

What experimental designs optimize the synthesis of derivatives with modified heterocyclic rings?

Q. Advanced Research Focus

  • Retrosynthetic Analysis : Identify disconnection points (e.g., piperidine N-ethyl group) for introducing substituents like fluorinated alkyl chains .
  • Parallel Synthesis : Utilize microwave-assisted reactions to screen substituents (e.g., thiophene vs. furan) under controlled conditions (150°C, 30 min) .
  • Kinetic Studies : Monitor ring-opening/closure dynamics via in situ IR to optimize reaction times .

What methodologies are recommended for elucidating the reaction mechanism of this compound in catalytic processes?

Q. Advanced Research Focus

  • Isotopic Labeling : Track ¹⁵N-labeled hydrazine in pyrazole ring formation using LC-MS .
  • Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In Situ Spectroscopy : Use Raman or NMR to detect transient intermediates (e.g., enolates) during cyclization .

How can researchers assess the biological activity of this compound against specific therapeutic targets?

Q. Basic Research Focus

  • Target Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize kinases or GPCRs based on pyrazole’s pharmacophore .
  • In Vitro Assays : Test inhibition of COX-2 (anti-inflammatory) or BACE-1 (neurodegenerative) at 10 µM, with IC₅₀ follow-up .
  • ADMET Profiling : Measure logP (octanol/water) and metabolic stability in liver microsomes to prioritize lead candidates .

What advanced purification techniques resolve challenges in isolating this compound from complex reaction mixtures?

Q. Advanced Research Focus

  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% TFA) to separate diastereomers or regioisomers .
  • Crystallization : Optimize solvent pairs (e.g., ethanol/water) for single-crystal growth, enabling X-ray structural validation .
  • Membrane Filtration : Apply nanofiltration (3 kDa cutoff) to remove high-MW byproducts during scale-up .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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